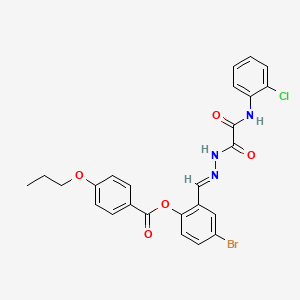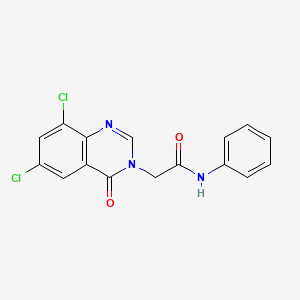![molecular formula C24H20ClFN2O4S B12024856 ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024856.png)
ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
准备方法
合成路线及反应条件
2-(2-氯-6-氟苄叉基)-5-(2-甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸乙酯的合成通常涉及多步有机反应。起始原料通常包括取代的苯甲醛、噻唑和嘧啶。常见的反应条件可能包括:
缩合反应: 使用哌啶或吡啶之类的催化剂。
环化反应: 使用三氯氧磷 (POCl3) 或乙酸酐之类的试剂。
酯化反应: 使用乙醇和酸催化剂。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以最大限度地提高产率和纯度。这可能包括:
连续流动反应器: 用于高效且可扩展的合成。
纯化技术: 例如重结晶或色谱法。
化学反应分析
反应类型
2-(2-氯-6-氟苄叉基)-5-(2-甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸乙酯可以进行各种化学反应,包括:
氧化反应: 使用高锰酸钾 (KMnO4) 之类的氧化剂。
还原反应: 使用硼氢化钠 (NaBH4) 之类的还原剂。
取代反应: 使用氯或硝酸之类的试剂进行卤化或硝化反应。
常用试剂和条件
氧化反应: 酸性或碱性介质中的 KMnO4。
还原反应: 甲醇或乙醇中的 NaBH4。
取代反应: 存在催化剂的氯气或硝酸。
主要生成产物
这些反应产生的主要产物取决于所使用的具体条件和试剂。例如:
氧化反应: 形成羧酸或酮。
还原反应: 形成醇或胺。
取代反应: 形成卤代或硝基衍生物。
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 研究其与生物大分子之间的相互作用。
医学: 研究其作为疾病治疗剂的潜力。
工业: 用于开发新材料或化学工艺。
作用机制
2-(2-氯-6-氟苄叉基)-5-(2-甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸乙酯的作用机制涉及它与特定分子靶标的相互作用。这些可能包括:
酶: 抑制或激活酶促途径。
受体: 与细胞受体结合以调节信号通路。
DNA/RNA: 与遗传物质相互作用以影响基因表达。
相似化合物的比较
2-(2-氯-6-氟苄叉基)-5-(2-甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸乙酯可以与其他噻唑并嘧啶衍生物进行比较:
类似化合物: 具有类似结构的化合物,例如其他苄叉基衍生物。
独特性: 其取代基(氯、氟、甲氧基)的独特组合可能赋予其独特的生物活性或化学性质。
属性
分子式 |
C24H20ClFN2O4S |
|---|---|
分子量 |
486.9 g/mol |
IUPAC 名称 |
ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H20ClFN2O4S/c1-4-32-23(30)20-13(2)27-24-28(21(20)14-8-5-6-11-18(14)31-3)22(29)19(33-24)12-15-16(25)9-7-10-17(15)26/h5-12,21H,4H2,1-3H3/b19-12- |
InChI 键 |
DUZGTTRWEACXPV-UNOMPAQXSA-N |
手性 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S2)C |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,5-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024792.png)

![2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024797.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12024804.png)
![Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12024805.png)

![5-(2,3-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024810.png)

![[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B12024821.png)
![4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B12024829.png)


